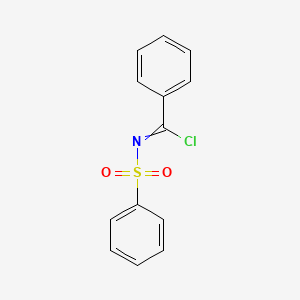

N-(benzenesulfonyl)benzenecarboximidoyl chloride

Description

N-(Benzenesulfonyl)benzenecarboximidoyl chloride is a sulfonamide-derived organic compound characterized by a benzenesulfonyl group attached to a benzenecarboximidoyl chloride backbone. Its molecular formula is C₁₃H₁₀ClNO₂S, with a molecular weight of 295.75 g/mol (inferred from structural analogs in ). The compound features a reactive imidoyl chloride group (-C(=N-Cl)-) and a sulfonyl group (-SO₂-), making it a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, heterocycles, and coordination polymers .

The synthesis of such compounds typically involves sulfonylation of carboximidoyl chloride precursors under basic conditions, as exemplified in the preparation of related sulfonamides (e.g., ). Its reactivity is influenced by the electron-withdrawing sulfonyl group, which enhances the electrophilicity of the imidoyl chloride moiety.

Properties

IUPAC Name |

N-(benzenesulfonyl)benzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2S/c14-13(11-7-3-1-4-8-11)15-18(16,17)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGSGATZZHTVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397211 | |

| Record name | N-(Benzenesulfonyl)benzenecarboximidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4513-25-1 | |

| Record name | N-(Benzenesulfonyl)benzenecarboximidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonyl)benzenecarboximidoyl chloride typically involves the reaction of benzenesulfonyl chloride with benzenecarboximidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzenesulfonyl)benzenecarboximidoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.

Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.

Hydrolysis: It can be hydrolyzed in the presence of water to form the corresponding benzenesulfonamide and benzenecarboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Addition Reactions: Reagents include alkenes and alkynes, often in the presence of a catalyst such as palladium or platinum.

Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the compound.

Major Products Formed

Substitution Reactions: The major products are substituted benzenesulfonamides or benzenecarboxamides.

Addition Reactions: The products are typically addition compounds with the sulfonyl and carboximidoyl groups attached to the double or triple bond.

Hydrolysis: The major products are benzenesulfonamide and benzenecarboxylic acid.

Scientific Research Applications

Pharmaceutical Applications

2.1 Drug Development

The compound has been investigated for its potential as a scaffold in drug design, particularly in the development of carbonic anhydrase inhibitors (CAIs). These inhibitors are crucial in treating conditions such as glaucoma and certain types of cancer. A study demonstrated that sulfonamide-based CAIs incorporating various substituents, including those derived from N-(benzenesulfonyl)benzenecarboximidoyl chloride, exhibited promising inhibition profiles against cytosolic isoforms of carbonic anhydrase .

2.2 Antimicrobial Activity

Research has also indicated that derivatives of this compound possess antimicrobial properties. The sulfonamide moiety is known for its efficacy against various bacterial strains, making this compound a candidate for developing new antibiotics .

Agrochemical Applications

3.1 Herbicides

This compound has been explored for use in herbicidal formulations. Its ability to inhibit specific enzymes involved in plant growth makes it suitable for developing selective herbicides that target unwanted vegetation while preserving crops .

3.2 Pesticide Formulations

The compound can also be utilized in formulating pesticides due to its reactivity and ability to modify biological pathways in pests. This application is particularly relevant in integrated pest management strategies where targeted action is required .

Study on Carbonic Anhydrase Inhibition

A study conducted on the inhibition profiles of various sulfonamide derivatives revealed that compounds based on this compound showed enhanced activity against tumor-associated isoforms of carbonic anhydrases compared to traditional sulfonamides. The structure-activity relationship (SAR) analysis indicated that specific modifications to the benzene ring significantly influenced inhibitory potency .

Herbicidal Efficacy

In agricultural trials, formulations containing this compound demonstrated effective control over several weed species without adversely affecting crop yield. The results indicated a selective action mechanism, which was attributed to the compound's ability to interfere with metabolic pathways unique to target plants .

Data Tables

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Pharmaceuticals | Carbonic Anhydrase Inhibitor | Enhanced inhibition against tumor-associated isoforms |

| Agrochemicals | Herbicide | Effective control of specific weed species with minimal crop impact |

| Antimicrobial | Antibiotic | Efficacy against various bacterial strains |

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)benzenecarboximidoyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in enzyme inhibition, where the compound binds to the active site of the enzyme, preventing its normal function. The molecular targets include various enzymes and proteins involved in biological processes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares N-(benzenesulfonyl)benzenecarboximidoyl chloride with analogs differing in substituents on the benzene rings:

Reactivity and Stability

- Electrophilicity: The sulfonyl group in this compound enhances electrophilicity compared to non-sulfonylated analogs like N-hydroxy derivatives. However, electron-withdrawing substituents (e.g., -NO₂, -CF₃) further increase reactivity, while electron-donating groups (e.g., -OCH₃) reduce it .

- Thermal Stability : Bromine-substituted analogs (e.g., 4655-44-1) exhibit higher thermal stability due to the heavy atom effect, whereas nitro-substituted derivatives (e.g., 2-nitro) are prone to decomposition under heat .

Biological Activity

N-(benzenesulfonyl)benzenecarboximidoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from recent studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with benzenecarboximidoyl derivatives. This process can be optimized through various synthetic routes to enhance yield and purity. The chlorination step is crucial as it introduces the reactive chloride group, which is essential for subsequent biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzenesulfonamide, closely related to this compound, exhibit significant antimicrobial properties. For instance, a series of benzenesulfonamide compounds were evaluated for their activity against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| Compound A | E. coli | 2.5 |

| Compound B | S. aureus | 1.0 |

| Compound C | P. aeruginosa | 5.0 |

Anti-inflammatory Activity

In a recent pharmacological evaluation, compounds structurally similar to this compound were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. For example, certain derivatives demonstrated IC50 values as low as 0.011 µM for COX-2 inhibition, indicating potent anti-inflammatory potential .

| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |

|---|---|---|

| 9a | 0.011 | 0.046 |

| 9b | 0.023 | 0.31 |

Anticancer Activity

The anticancer properties of related compounds have also been documented. A study on benzimidazole derivatives revealed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . Although specific data on this compound is limited, the structural similarities suggest potential efficacy in this area.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in inflammatory pathways, such as COX-2 and lipoxygenases.

- Cellular Uptake : The presence of the sulfonyl group enhances solubility and cellular uptake, facilitating its action at target sites.

- Reactive Oxygen Species (ROS) : Some derivatives have been shown to induce oxidative stress in cancer cells, leading to apoptosis through ROS-mediated pathways .

Case Studies

- Analgesic Efficacy : In vivo studies using formalin-induced pain models demonstrated that compounds related to this compound significantly reduced pain responses, highlighting their potential as analgesics .

- Antiviral Activity : Research on benzenesulfonamide derivatives indicated that some compounds exhibited antiviral activity against HIV-1 by inhibiting viral assembly processes . This suggests that similar mechanisms might be explored for this compound.

Q & A

Q. What are the critical safety protocols for handling N-(benzenesulfonyl)benzenecarboximidoyl chloride in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use local exhaust ventilation to avoid inhalation of vapors .

- Storage: Store in a locked, cool, well-ventilated area away from strong oxidizers. Containers must be tightly sealed and protected from light to prevent decomposition .

- Spill Management: Evacuate non-essential personnel. Neutralize spills with inert absorbents (e.g., sand) and dispose of waste via approved hazardous waste facilities .

- Emergency Measures: For skin contact, rinse immediately with water for 15+ minutes; for eye exposure, use an eyewash station and seek medical help .

Table 1: Key Hazard Properties

| Property | Value/Classification | Reference |

|---|---|---|

| Acute Toxicity (Oral) | H302 (Harmful if swallowed) | |

| Skin Corrosion | H314 (Causes severe burns) | |

| Flash Point | 135°C | |

| Solubility in Water | Practically insoluble |

Q. What are the standard synthetic routes for this compound?

Answer: A common method involves the condensation of substituted anilines with benzenesulfonyl chloride derivatives. For example:

- Step 1: React 4-methylphenyl isocyanide with 4-fluoroaniline to form an intermediate imine .

- Step 2: Treat the intermediate with benzenesulfonyl chloride under anhydrous conditions, using acetone as a solvent and magnetic stirring at 40–50°C for 6–8 hours .

- Purification: Isolate the product via vacuum filtration and recrystallize from ethanol to achieve >95% purity .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Q. How should researchers address contradictory data when unexpected products form during reactions?

Answer:

- Side-Reaction Analysis: Use LC-MS to identify byproducts. For instance, reactions with benzenesulfonyl chloride may yield sulfonamides due to competing hydrolysis .

- Parameter Optimization: Adjust temperature, solvent (e.g., switch from acetone to DMF), or stoichiometry to suppress undesired pathways.

- Cross-Validation: Compare results with literature on analogous compounds, such as N-(arylsulfonyl)thionobenzamides, which form via similar mechanisms .

Q. What methodologies are effective in assessing the stability of this compound?

Answer:

- Thermogravimetric Analysis (TGA): Determine decomposition onset temperatures (~252°C) and identify gaseous byproducts (e.g., SOx, CO) .

- Light Sensitivity Tests: Expose samples to UV light and monitor degradation via IR spectroscopy (e.g., loss of S=O peaks at 1170 cm⁻¹) .

- Long-Term Storage Studies: Store under argon at 4°C and test purity monthly using HPLC (C18 column, acetonitrile/water mobile phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.